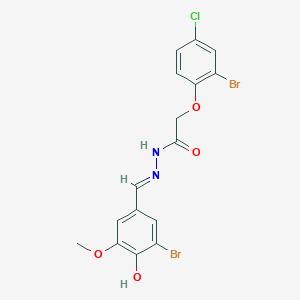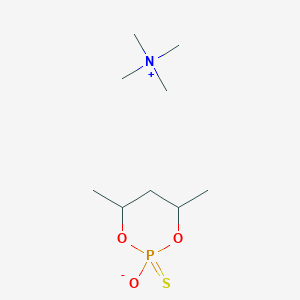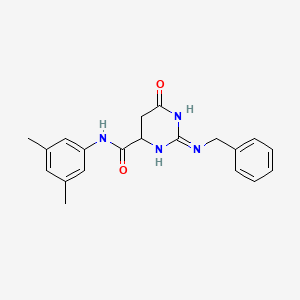![molecular formula C15H11IN2OS B6092580 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
作用機序
The mechanism of action of 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is not fully understood. However, it is believed to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrates, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-tumor effects in several cancer cell lines, as well as anti-inflammatory effects in animal models. Additionally, this compound has been shown to inhibit the growth of several bacterial strains, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone in lab experiments is its specificity for protein kinases. This compound has been found to have a high affinity for several protein kinases, making it a useful tool for studying these enzymes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound have been shown to be toxic to cells, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of this compound as an antibiotic should be further explored, as the development of new antibiotics is urgently needed to combat the growing problem of antibiotic resistance.
合成法
The synthesis of 2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone is a complex process that involves several steps. The first step is the reaction of 4-iodobenzylamine with carbon disulfide to form 4-iodobenzyl dithiocarbamate. This compound is then reacted with 2-aminobenzoic acid to form the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. This compound has been found to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR. This inhibition has been shown to have anti-tumor effects in several cancer cell lines.
特性
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQSGGABUNIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)

![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6092562.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)


![N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6092606.png)
